molecular formula C24H28N4O3S B3499449 2-({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide

2-({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B3499449
M. Wt: 452.6 g/mol
InChI Key: KHKLRBXRSJJLCC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an allyl group, a triazole ring, a thioether linkage, and an acetamide group . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the allyl group could undergo reactions with electrophiles, the triazole ring might participate in click chemistry reactions, and the acetamide group could be involved in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, its stability under different conditions, and its reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific proteins or enzymes in the body. If it’s a material, it might have particular physical or chemical properties that make it useful for certain applications .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

2-[[5-[(2,4-dimethylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-6-11-28-22(14-31-20-9-7-16(2)12-18(20)4)26-27-24(28)32-15-23(29)25-19-13-17(3)8-10-21(19)30-5/h6-10,12-13H,1,11,14-15H2,2-5H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKLRBXRSJJLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NN=C(N2CC=C)SCC(=O)NC3=C(C=CC(=C3)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide

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